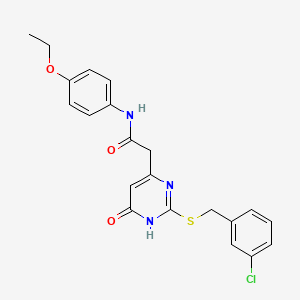

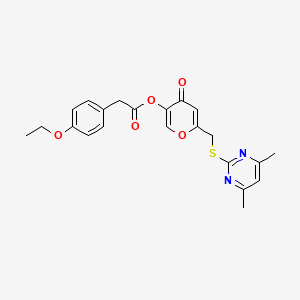

![molecular formula C10H17NO3 B2860973 tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2091263-82-8](/img/structure/B2860973.png)

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution pattern in β-2-deoxyribosylamine (Ober et al., 2004).

- Study of tert-Butyl Substituents : The tert-butyl group is commonly used in medicinal chemistry. Its incorporation impacts properties like lipophilicity and metabolic stability, and alternative substituents are explored (Westphal et al., 2015).

- Hydrolysis and Structural Characterization : tert-Butyl-substituted alumoxanes, related to the tert-butyl group, have been synthesized and characterized, providing insights into the chemistry of alumoxanes (Mason et al., 1993).

Bioisosteres and Drug Analogues

- Formation and Characteristics of Bicyclo[1.1.1]pentyl Anion : Research into the bicyclo[1.1.1]pentyl anion, which shares similarities with the tert-butyl group, sheds light on acidity and bond dissociation energy, important for drug design (Reed et al., 2002).

- Development of Nanofibers for Sensory Materials : tert-Butyl carbazole derivatives have been used to create nanofibers with strong blue light emission, useful in detecting acid vapors. This highlights the application of tert-butyl derivatives in sensory materials (Sun et al., 2015).

- Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of tert-butoxycarbonylamino compounds demonstrates their use in producing specific pharmaceutical intermediates (Smith et al., 2001).

Advanced Organic Synthesis Techniques

- Direct Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines : Innovative methods for synthesizing alkylbicyclo[1.1.1]pentan-1-amines from propellane have been developed. This offers new pathways in organic synthesis, highlighting the utility of bicyclo[1.1.1]pentane scaffolds (Hughes et al., 2019).

- Selective Synthesis of Difluorobicyclo[1.1.1]pentane Analogues : This synthesis showcases the potential of bicyclo[1.1.1]pentane analogues to replace certain molecular fragments, improving drug properties (Ma et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound as well .

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOQGFDRQILQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC(C1)(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)